

Physical characteristics of 1-(3-Nitrophenyl)-2nitropropene

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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)-2-nitropropene

Cat. No.: B165705

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An In-depth Technical Guide to the Physical Characteristics of **1-(3-Nitrophenyl)-2-nitropropene**

Introduction

1-(3-Nitrophenyl)-2-nitropropene is an aromatic nitroalkene compound characterized by the presence of two nitro groups: one attached to the phenyl ring at the meta position and another on the propene side chain. This dual functionalization makes it a molecule of significant interest in organic synthesis. As with other nitrostyrenes, the conjugated system is highly activated by the electron-withdrawing nature of the nitro groups, rendering the molecule a potent Michael acceptor and a valuable precursor for the synthesis of various pharmaceutical and chemical entities.[1] This guide provides a comprehensive overview of its physical characteristics, spectroscopic profile, and a detailed experimental protocol for its synthesis, aimed at researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of **1-(3-Nitrophenyl)-2-nitropropene** are summarized below. These characteristics are essential for its handling, storage, and application in synthetic procedures.



Property	Value	Reference
Molecular Formula	C ₉ H ₈ N ₂ O ₄	[2]
Molecular Weight	208.17 g/mol	[2]
Appearance	Yellow Crystalline Solid (Inferred)	[1][3]
Boiling Point	346.9 °C at 760 mmHg	[2]
Density	1.344 g/cm ³	[2]
Melting Point	Not Available	[2]
Solubility	Insoluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone). (Inferred)	[1]

Spectroscopic Data

While experimental spectra for **1-(3-Nitrophenyl)-2-nitropropene** are not readily available in the cited literature, its structure allows for the prediction of key spectroscopic features. These predictions are crucial for the characterization and identification of the compound following its synthesis.



Technique	Expected Characteristic Signals
¹ H NMR	- Aromatic protons (4H) in the region δ 7.5-8.5 ppm, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring A vinylic proton (1H) as a singlet or narrowly split multiplet near δ 8.0-8.5 ppm A methyl group (3H) as a singlet near δ 2.5-2.8 ppm.
¹³ C NMR	- Aromatic carbons (6C) in the region δ 120-150 ppm Alkene carbons (2C) in the region δ 130-150 ppm A methyl carbon (1C) around δ 15-20 ppm.
IR Spectroscopy	- Asymmetric and symmetric NO ₂ stretching bands around 1520-1540 cm ⁻¹ and 1340-1360 cm ⁻¹ , respectively C=C alkene stretch around 1640 cm ⁻¹ Aromatic C-H and C=C stretching bands in their characteristic regions.

Experimental Protocols

The synthesis of **1-(3-Nitrophenyl)-2-nitropropene** is most commonly achieved via a base-catalyzed Henry reaction (nitroaldol condensation) between 3-nitrobenzaldehyde and nitroethane, followed by dehydration of the intermediate β -nitro alcohol.[3][4]

Synthesis of 1-(3-Nitrophenyl)-2-nitropropene

Objective: To synthesize **1-(3-Nitrophenyl)-2-nitropropene** from 3-nitrobenzaldehyde and nitroethane using a primary amine catalyst.

Materials:

- 3-Nitrobenzaldehyde
- Nitroethane
- n-Butylamine (catalyst)



- Ethanol (solvent)
- Ice bath
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heat source

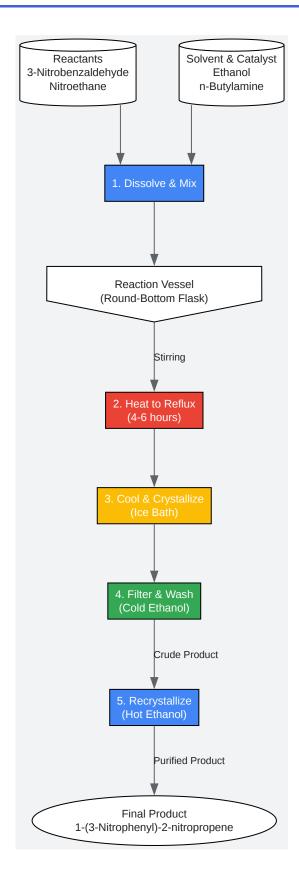
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitrobenzaldehyde (1.0 equivalent) in absolute ethanol.
- Addition of Reagents: To the stirred solution, add nitroethane (1.2 equivalents) followed by the dropwise addition of the catalyst, n-butylamine (0.1 equivalents).
- Reaction Conditions: The reaction mixture is heated to reflux and stirred for approximately 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The dehydration of the intermediate nitro alcohol to the final nitroalkene product is facilitated by the heat and the amine catalyst.[3]
- Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then placed in an ice bath to induce crystallization. If precipitation is slow, scratching the inside of the flask with a glass rod or adding a seed crystal can promote crystallization.
- Purification: The crude solid product is collected by vacuum filtration and washed with a small amount of cold ethanol to remove soluble impurities. Further purification can be achieved by recrystallization from a minimal amount of boiling ethanol to yield the final product as yellow crystals.

Diagrams and Workflows Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of **1-(3-Nitrophenyl)-2-nitropropene**.





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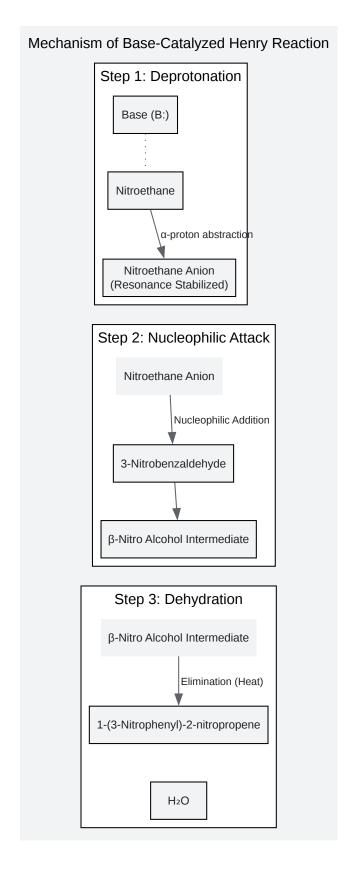
Synthesis Workflow Diagram



Reaction Mechanism: Henry Condensation

The core chemical transformation follows the Henry reaction mechanism. This process involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, followed by elimination to form the nitroalkene.





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Henry Reaction Mechanism



Biological Context

While **1-(3-Nitrophenyl)-2-nitropropene** is primarily valued as a synthetic intermediate, compounds containing the nitro functional group are known to possess a wide range of biological activities.[5] The nitro group can act as both a pharmacophore and a toxicophore, often by participating in cellular redox reactions.[5] Related nitroalkenes and chalcones have been investigated for antimicrobial and antitumor properties.[6][7] However, the specific biological activities and signaling pathways for **1-(3-Nitrophenyl)-2-nitropropene** itself are not well-characterized in current literature, with its primary role being a precursor in the synthesis of more complex, biologically active molecules.[3]

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